molecular formula C3H8O2 B14737792 N-Propyl hydroperoxide CAS No. 42953-38-8

N-Propyl hydroperoxide

Cat. No.: B14737792
CAS No.: 42953-38-8
M. Wt: 76.09 g/mol
InChI Key: TURGQPDWYFJEDY-UHFFFAOYSA-N
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Description

Contextual Significance of Alkyl Hydroperoxides in Chemical Systems

Alkyl hydroperoxides (ROOH) are a significant class of organic compounds that serve as crucial intermediates and oxidants in a wide array of chemical systems. thieme-connect.de Their importance is pronounced in the fields of atmospheric chemistry and industrial synthesis. In the atmosphere, alkyl hydroperoxides are involved in the oxidation of volatile organic compounds and the formation of secondary organic aerosols.

Industrially, the reactivity of alkyl hydroperoxides is harnessed for various applications. They are pivotal in the production of chemicals, acting as initiators for radical polymerization processes used to create polymers like polyethylene (B3416737). ontosight.aithieme-connect.de A prominent industrial application is the metal-catalyzed epoxidation of alkenes, such as the use of tert-butyl hydroperoxide in the manufacturing of propylene (B89431) oxide. wikipedia.org Furthermore, processes like the cumene (B47948) process utilize hydroperoxide intermediates for the large-scale production of phenol (B47542) and acetone. wikipedia.org The fundamental reactivity of the hydroperoxide group, which can be reduced to alcohols or used to generate radicals, underpins their utility in organic synthesis. wikipedia.org

Research Landscape and Knowledge Gaps for N-Propyl Hydroperoxide

The research landscape for this compound is notably less developed than for other alkyl hydroperoxides like tert-butyl hydroperoxide or cumene hydroperoxide. While general synthetic routes for alkyl hydroperoxides are established, such as the reaction of alkyldichloroboranes with oxygen followed by hydrolysis, detailed studies focusing specifically on the optimization and kinetics of this compound synthesis are scarce in publicly accessible literature. thieme-connect.de

The primary knowledge gap lies in the detailed characterization of its decomposition and reaction kinetics. The decomposition of hydroperoxides can be catalyzed by various agents, including sulphides, leading to different products. rsc.org However, specific studies on the catalytic and thermal decomposition pathways of this compound, the resulting product distributions, and the reaction mechanisms are not extensively documented.

Furthermore, while its role as a polymerization initiator is acknowledged, in-depth research into its efficiency, and the influence of its specific alkyl structure (n-propyl) on the polymerization process is limited. ontosight.ai Its potential contribution to environmental oxidative stress has been suggested, but this area also remains underexplored. ontosight.ai Consequently, a significant opportunity exists for further research to elucidate the specific chemical behavior of this compound, which would enhance its potential applications and provide a more complete understanding of the structure-reactivity relationships within the alkyl hydroperoxide class.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₃H₈O₂
Molecular Weight76.09 g/mol
IUPAC Name1-hydroperoxypropane
CAS Number6068-96-8
AppearanceColorless liquid

Data sourced from multiple references. ontosight.aincats.io

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42953-38-8

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

IUPAC Name

1-hydroperoxypropane

InChI

InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3

InChI Key

TURGQPDWYFJEDY-UHFFFAOYSA-N

Canonical SMILES

CCCOO

Origin of Product

United States

Synthesis and Formation Mechanisms of N Propyl Hydroperoxide

Established Laboratory Synthesis Methodologies

The controlled synthesis of n-propyl hydroperoxide in a laboratory setting can be approached through several routes, each with its own set of precursors and reaction conditions. These methods aim to introduce the hydroperoxy (-OOH) functional group onto a propyl backbone.

Oxidation of Propyl Alcohol Precursors

The direct oxidation of primary alcohols, such as 1-propanol (B7761284), presents a potential pathway to this compound. However, this transformation is often challenging as the oxidation of primary alcohols typically yields aldehydes (propanal) or carboxylic acids (propionic acid) under many conditions. acs.orgresearchgate.net Achieving the selective formation of the hydroperoxide requires mild and controlled oxidizing conditions to prevent over-oxidation. While specific high-yield methods for the direct conversion of 1-propanol to this compound are not extensively documented in readily available literature, the general principle involves the careful use of oxidizing agents. For instance, studies on the oxidation of various alcohols have explored the use of hydrogen peroxide in the presence of specific catalysts, though these often favor the formation of other products. nih.govpromonograph.org

Reaction of Hydrogen Peroxide with Propylene (B89431) Oxide

The reaction involving hydrogen peroxide and propylene oxide is a cornerstone of industrial chemistry, primarily in the hydrogen peroxide to propylene oxide (HPPO) process. This process is highly optimized for the production of propylene oxide, a valuable epoxide. The reaction does not typically yield this compound as the main product. Instead, the process is designed to facilitate the transfer of an oxygen atom from the hydroperoxide to the double bond of propylene, forming the epoxide.

Development of Mild and Environmentally Benign Synthetic Approaches for Alkyl Hydroperoxides

Growing environmental concerns have spurred the development of greener synthetic routes to alkyl hydroperoxides, minimizing the use of hazardous reagents and the generation of waste. These methods often employ catalysts and more sustainable oxidants.

One promising approach involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst in aerobic oxidations. nih.govresearchgate.net This system can catalyze the oxidation of various hydrocarbons to their corresponding hydroperoxides under relatively mild conditions, using molecular oxygen as the ultimate oxidant. researchgate.net The catalytic cycle involves the formation of the phthalimide (B116566) N-oxyl (PINO) radical, which is the active species that initiates the oxidation cascade. google.com

Another environmentally friendly strategy is the application of photocatalysis. Photocatalytic methods can generate hydroperoxides from alcohols using light as an energy source, often in the presence of a photosensitizer. rsc.orgnih.gov These reactions can proceed under mild conditions and offer a sustainable alternative to traditional oxidation methods. For instance, the photocatalytic oxidation of various alcohols has been shown to produce hydrogen peroxide, and by extension, this principle can be applied to the synthesis of organic hydroperoxides. nih.gov

The synthesis of primary and secondary alkyl hydroperoxides can also be achieved through the alkylation of 1,1-dihydroperoxides followed by hydrolysis, which represents a convenient method starting from ketones and hydrogen peroxide. nih.gov

MethodCatalyst/ReagentOxidantTemperature (°C)SolventYield (%)Reference
Aerobic OxidationN-Hydroxyphthalimide (NHPI)/Co(acac)₂O₂100Acetic AcidGood nih.gov
Aerobic OxidationN-Hydroxyphthalimide (NHPI)/AldehydeO₂25Acetonitrile/Cumene (B47948)28 (for Cumene Hydroperoxide) beilstein-journals.org
Alkylation of 1,1-dihydroperoxidesKOtBu/Alkyl triflate-0THF- rsc.org
Photocatalytic OxidationRose Bengal/NHPIO₂Room Temp-- capes.gov.br

Table 1: Examples of Mild and Environmentally Benign Approaches for Alkyl Hydroperoxide Synthesis. Note: Yields can vary significantly based on the specific substrate and reaction conditions. The data for cumene hydroperoxide is included as a representative example of NHPI-catalyzed aerobic oxidation.

Formation Mechanisms in Complex Chemical Environments

In environments such as combustion systems or during atmospheric degradation, this compound can be formed through complex radical chain reactions. These processes are not controlled syntheses but rather the result of a series of spontaneous reactions.

Radical-Mediated Autoxidation Processes

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen and involves free radical intermediates. nih.gov For alkanes like propane (B168953), this process leads to the formation of various oxygenated products, including hydroperoxides. The fundamental mechanism involves a chain reaction consisting of initiation, propagation, and termination steps.

The initiation of the autoxidation of propane involves the formation of a propyl radical. This occurs through the abstraction of a hydrogen atom from the propane molecule by an initiating radical (R•). Propane has two types of hydrogen atoms: primary hydrogens on the terminal methyl groups (-CH₃) and secondary hydrogens on the central methylene (B1212753) group (-CH₂-).

The abstraction of a primary hydrogen atom results in the formation of an n-propyl radical (CH₃CH₂CH₂•), while the abstraction of a secondary hydrogen atom leads to the formation of an isopropyl radical (CH₃ĊHCH₃). The n-propyl radical is the direct precursor to this compound in the subsequent steps of the autoxidation chain. The formation of the n-propyl radical can be represented as:

CH₃CH₂CH₃ + R• → CH₃CH₂CH₂• + RH

Once the n-propyl radical is formed, it rapidly reacts with molecular oxygen (O₂) to form an n-propylperoxy radical (CH₃CH₂CH₂OO•). This peroxy radical can then abstract a hydrogen atom from another propane molecule to form this compound and a new propyl radical, thus propagating the chain reaction. nih.gov

Oxygen Addition to Alkyl Radicals to Form Peroxy Radicals (ROO•)

The initial step in the formation of this compound involves the creation of an n-propyl radical (a carbon-centered radical, R•) from its precursor, propane. This radical readily reacts with molecular oxygen (O₂), which is a biradical in its ground state. acs.org This reaction is a crucial and ubiquitous step in oxidation systems. acs.org The combination of the n-propyl radical with O₂ leads to the formation of an n-propyl peroxy radical (nPPR), a species represented as RO₂•. acs.org This addition reaction is typically fast, often considered diffusion-limited. researchgate.net

The formation of the n-propyl peroxy radical can be represented by the following generalized reaction:

CH₃CH₂CH₂• (n-propyl radical) + O₂ → CH₃CH₂CH₂OO• (n-propyl peroxy radical)

At temperatures below 1000 K, the reaction of the n-propyl radical with O₂ to form the peroxy radical is a dominant pathway, while at very high temperatures, the radical may decompose before it has a chance to react with oxygen. acs.org

Intramolecular Hydrogen Migration (H-Shift) in Peroxy Radicals

Once formed, the n-propyl peroxy radical (ROO•) can undergo an intramolecular hydrogen migration, also known as an H-shift. mit.edu This isomerization is a pivotal elementary reaction step in the oxidation of hydrocarbons. nih.gov In this process, a hydrogen atom from the alkyl chain transfers to the peroxy group, transforming the peroxy radical into a hydroperoxy-alkyl radical (•QOOH). mdpi.comnih.gov The transition state for this migration typically involves a ring-like structure. copernicus.org For the n-propyl peroxy radical, several H-shifts are possible, involving transition states of different ring sizes. The 1,5 H-shift is often a dominant pathway in the intramolecular H-migration of alkylperoxy radicals (ROO•). mdpi.com

The general representation of this step is:

ROO• → •QOOH

In higher alkanes, this intramolecular H-migration becomes competitive with other reaction pathways due to the larger and more flexible transition state rings that can be formed and the presence of more easily abstractable secondary hydrogen atoms. mit.edu

Subsequent Oxygen Additions to Hydroperoxy-Alkyl Radicals (QOOH)

The hydroperoxy-alkyl radical (•QOOH) formed from the H-shift is itself a radical and can react further. A key subsequent reaction is the addition of another molecule of oxygen (O₂). mdpi.com This second O₂ addition is a critical step in low-temperature combustion models. mdpi.com The reaction of •QOOH with O₂ forms a hydroperoxyalkylperoxy radical, denoted as •OOQOOH. acs.orgmdpi.com

The reaction is as follows:

•QOOH + O₂ → •OOQOOH

These •OOQOOH radicals are important intermediates in low-temperature oxidation chemistry. mdpi.com They can undergo further reactions, including a second intramolecular H-migration where a hydrogen atom moves to the new peroxy group, leading to the formation of a dihydroperoxyalkyl radical (•P(OOH)₂). mdpi.com This sequence of reactions, starting from the initial alkyl radical, is a major source of free radicals at low temperatures (below 700 K). mit.edu

Influence of Precursor Structure on Hydroperoxide Isomer Distribution

The structure of the precursor molecule, in this case, propane, directly influences the distribution of hydroperoxide isomers formed. The initial formation of the alkyl radical can occur at different positions on the carbon chain. For propane (CH₃CH₂CH₃), hydrogen abstraction can lead to two different propyl radicals: the n-propyl radical (CH₃CH₂CH₂•) and the iso-propyl radical (CH₃ĊHCH₃).

The subsequent reaction pathways for each of these radicals will lead to different hydroperoxide isomers.

From the n-propyl radical: The reaction sequence described in the sections above (O₂ addition, H-shift, O₂ addition) originates from the primary n-propyl radical. This pathway ultimately leads to the formation of various hydroperoxide isomers where the hydroperoxy group is attached to the n-propyl chain.

From the iso-propyl radical: If the initial hydrogen abstraction yields an iso-propyl radical, a different set of peroxy radicals and, consequently, hydroperoxide isomers will be formed. The reaction with oxygen would form an iso-propylperoxy radical. researchgate.net

Table 1: Research Findings on Radical Reactions

Click to view table
Step Reactant(s) Product(s) Key Finding Citation
Oxygen Addition n-propyl radical + O₂ n-propyl peroxy radical (nPPR) An important and ubiquitous class of organic radical intermediates is the organic peroxy radical (RO₂), formed when a carbon-centered radical (R) combines with molecular oxygen. acs.org
H-Shift n-propyl peroxy radical hydroperoxy-propyl radical (•QOOH) Intramolecular H-migration in ROO• is a major pathway, with 1,5 H-shifts often dominating. mit.edumdpi.com
Second O₂ Addition hydroperoxy-propyl radical + O₂ hydroperoxy-propylperoxy radical (•OOQOOH) The bimolecular reaction of QOOH with O₂ forms a new peroxy species, the O₂QOOH radical. acs.org

Table 2: Chemical Compounds Mentioned

Click to view table
Compound Name Chemical Formula
This compound C₃H₈O₂
Propane C₃H₈
N-propyl radical CH₃CH₂CH₂•
Iso-propyl radical CH₃ĊHCH₃
Oxygen O₂
N-propyl peroxy radical CH₃CH₂CH₂OO•
Iso-propylperoxy radical (CH₃)₂CHOO•
Hydroperoxy-alkyl radical •QOOH
Hydroperoxyalkylperoxy radical •OOQOOH
Dihydroperoxyalkyl radical •P(OOH)₂

Reaction Pathways and Kinetic Mechanisms of N Propyl Hydroperoxide

Unimolecular Decomposition Pathways

The unimolecular decomposition of n-propyl hydroperoxide and its related radicals is a key process in low-temperature combustion chemistry. These pathways are responsible for the chain-branching reactions that lead to autoignition.

Isomerization Reactions of N-Propyl Peroxy Radicals

The n-propyl peroxy radical (n-PrOO•) is a primary product of the reaction between the n-propyl radical and molecular oxygen. This peroxy radical can undergo internal hydrogen abstraction, or isomerization, to form a hydroperoxyalkyl radical (•QOOH). The site of the hydrogen abstraction determines the structure of the resulting •QOOH radical and subsequent reaction pathways. For the n-propyl peroxy radical, there are two primary isomers: the 1-propylperoxy radical (CH3CH2CH2OO•) and the 2-propylperoxy radical (CH3CH(OO•)CH3).

Theoretical studies have shown that the isomerization of n-propylperoxy radicals can proceed through various transition states, with the rate constants being dependent on the structure of the transition state ring. For alkylperoxy radicals in general, 6- and 7-membered ring transition states are typically the fastest.

Isomerization ReactionTransition State Ring SizeActivation Energy (kcal/mol)Reference
1-propylperoxy to 1-hydroperoxy-3-propyl radical6-membered~18-20General alkane analogy
1-propylperoxy to 1-hydroperoxy-2-propyl radical5-memberedHigher than 6-memberedGeneral alkane analogy
2-propylperoxy to 2-hydroperoxy-1-propyl radical5-memberedHigher than 6-memberedGeneral alkane analogy
2-propylperoxy to 2-hydroperoxy-3-propyl radical4-memberedVery high, not significantGeneral alkane analogy

HO2 Elimination Mechanisms from Peroxy Radicals

A competing pathway to isomerization for n-propyl peroxy radicals is the elimination of the hydroperoxyl radical (HO2•), leading to the formation of propene. This reaction becomes more significant at higher temperatures. researchgate.net The direct HO2• elimination from both n-propyl and isopropyl peroxy radicals is a major source of propene in propane (B168953) oxidation. researchgate.net The yield of propene relative to the initial concentration of chlorine atoms in experimental studies of propane oxidation was found to be (20 ± 4)% at 530 K, (55 ± 11)% at 600 K, and (86 ± 17)% at 670 K, indicating the increasing importance of this pathway with temperature. researchgate.net

The elimination can occur directly from the peroxy radical or via the hydroperoxyalkyl radical intermediate. Theoretical studies on related systems suggest that the concerted HO2• elimination from the peroxyl radical is a low-energy pathway. researchgate.net

ReactionTemperature (K)Propene Yield (%)Reference
Propyl + O2 → Propene + HO2•53020 ± 4 researchgate.net
Propyl + O2 → Propene + HO2•60055 ± 11 researchgate.net
Propyl + O2 → Propene + HO2•67086 ± 17 researchgate.net

Table 2: Experimentally Derived Propene Yields from Propyl + O2 Reactions researchgate.net

Formation and Subsequent Decomposition of Ketohydroperoxides (KHPs)

The hydroperoxyalkyl radicals (•QOOH) formed from the isomerization of n-propyl peroxy radicals can react with another molecule of oxygen to form a hydroperoxyalkylperoxy radical (•OOQOOH). This radical can then undergo a second isomerization and subsequent decomposition to form a ketohydroperoxide (KHP) and a hydroxyl radical (•OH). The formation of KHPs is a critical step in low-temperature combustion as their decomposition provides a significant source of chain-branching. researchgate.net

For this compound, the specific KHP formed depends on the initial •QOOH radical. For example, the 1-hydroperoxy-3-propyl radical would lead to the formation of 3-hydroperoxypropanal.

The O-O bond in ketohydroperoxides is weak and readily undergoes homolytic cleavage upon heating, producing a hydroxyl radical and a keto-alkoxy radical. researchgate.net This decomposition is a major chain-branching pathway in low-temperature combustion. The resulting keto-alkoxy radical can then undergo further decomposition, typically through β-scission, to form smaller, stable molecules and other reactive radicals.

For a generic n-propyl-derived ketohydroperoxide, the fragmentation can be represented as:

HOO-CH2-CH2-CHO → •OH + •O-CH2-CH2-CHO

The subsequent β-scission of the keto-alkoxy radical can lead to the formation of formaldehyde, acetaldehyde, and other smaller species.

Besides radical-forming fragmentation, ketohydroperoxides can also decompose through molecular pathways. One of the most significant is the Korcek mechanism, which involves an intramolecular reaction leading to the formation of a cyclic peroxide intermediate that subsequently decomposes into a carboxylic acid and a ketone or aldehyde. researchgate.net While the Korcek mechanism has been extensively studied for larger alkanes, its principles are applicable to the decomposition of KHPs derived from this compound. researchgate.net For instance, 3-hydroperoxypropanal could isomerize and decompose to yield formic acid and acetaldehyde.

Bimolecular Reactions and Radical Chemistry

The reaction of this compound with hydroxyl radicals (•OH) is a significant consumption pathway. The rate constant for the reaction of hydroxyl radicals with organic hydroperoxides is generally high. researchgate.net The reaction can proceed via hydrogen abstraction from the hydroperoxy group, the α-carbon, or other C-H bonds in the molecule.

This compound can also react with other radicals such as the hydroperoxyl radical (HO2•) and nitric oxide (NO). The reaction with NO is particularly important in environments with NOx, where it can lead to the formation of n-propoxy radicals and nitrogen dioxide, or n-propyl nitrate (B79036). nih.gov

ReactantRadicalRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
Generic ROOH•OH~10⁻¹¹ - 10⁻¹²Room TemperatureGeneral knowledge
Generic ROO•NO~10⁻¹¹ - 10⁻¹²Room Temperature nih.gov

Reactions with Hydroperoxyl Radicals (HO₂•)

The reaction between this compound and the hydroperoxyl radical (HO₂•) is a significant pathway in low-temperature oxidation and atmospheric chemistry. The primary mechanism is hydrogen abstraction, where the HO₂• radical can abstract a hydrogen atom from either the hydroperoxy group or the carbon backbone.

Abstraction of the hydroperoxyl hydrogen is a key propagation step: CH₃CH₂CH₂OOH + HO₂• → CH₃CH₂CH₂OO• + H₂O₂

Alternatively, hydrogen abstraction can occur from the propyl chain at the α, β, or γ positions. Theoretical studies on the reaction of HO₂• with propane, the parent alkane, provide insight into the relative rates of abstraction from different C-H bonds. nih.govrsc.org Studies on H-abstraction by HO₂• from alkanes show that the activation energy varies depending on whether the hydrogen is primary, secondary, or tertiary. nih.govfrontiersin.org For this compound, this implies that abstraction from the secondary (β) carbon is kinetically favored over the primary (γ) carbon.

Kinetic models for similar reactions, such as the H-abstraction from n-propylbenzene by HO₂•, indicate that abstraction from the secondary position is more significant than from the primary position at temperatures below 600 K. murdoch.edu.au The rate constants for these types of reactions are highly temperature-dependent. nih.govmurdoch.edu.au

ReactionA (cm³ molecule⁻¹ s⁻¹)nEa (kcal/mol)Temperature Range (K)Source
HO₂• + C₃H₈ → n-C₃H₇• + H₂O₂1.81E-192.6416.5298-2000Theoretical Study nih.gov
HO₂• + c-C₅H₁₀ → c-C₅H₉• + H₂O₂1.66E-11017.8673-783Experimental Study rsc.org

Reactions with Nitric Oxide (NO)

Nitric oxide (NO) is a crucial radical in both biological and combustion systems. Its reaction with hydroperoxides typically proceeds through the corresponding organic peroxyl radical (ROO•). The peroxyl radical, formed from the initial hydroperoxide, reacts rapidly with NO to form a peroxynitrite intermediate (ROONO). nih.gov

CH₃CH₂CH₂OO• + NO → [CH₃CH₂CH₂OONO]*

This reaction is generally very fast, with rate constants for various organic peroxyl radicals measured to be in the range of 1-3 x 10⁹ L mol⁻¹ s⁻¹ in aqueous solutions. nih.gov The peroxynitrite intermediate is unstable and can decay through several pathways, potentially forming more reactive alkoxyl (RO•) and nitrogen dioxide (NO₂) radicals or a more stable organic nitrate (RONO₂). nih.gov In alcoholic solutions, the decay of the peroxynitrite intermediate is significantly faster than in aqueous solutions. nih.gov The sustained presence of NO has been shown to protect against cytotoxicity induced by other alkyl hydroperoxides, such as t-butyl hydroperoxide, highlighting the importance of the reaction flux. nih.gov

Hydrogen Abstraction Reactions from Alkyl and Carbonyl Hydroperoxides

Hydrogen abstraction is a fundamental reaction for this compound when interacting with various radical species (R•). The site of abstraction depends on the bond dissociation energies (BDEs) of the available C-H and O-H bonds and the nature of the abstracting radical.

The O-H bond in the hydroperoxy group is relatively weak, making it a primary target for abstraction: CH₃CH₂CH₂OOH + R• → CH₃CH₂CH₂OO• + RH

Hydrogen atoms on the propyl chain can also be abstracted. The BDEs for C-H bonds are generally in the order primary > secondary > tertiary. For this compound, this means the hydrogens on the central carbon (β-position) are more susceptible to abstraction than those on the terminal carbons (α and γ positions).

CH₃CH₂CH₂OOH + R• → •CH₂CH₂CH₂OOH / CH₃•CHCH₂OOH / CH₃CH₂•CHOOH + RH

Systematic theoretical studies on hydrogen abstraction by methylperoxy radicals (CH₃O₂•) from various small alkanes show that these reactions are critical for developing accurate kinetic models for fuel combustion. nih.gov The rate constants for these abstraction reactions are essential for predicting ignition properties, especially under low-temperature conditions. nih.gov

Abstracting RadicalSubstrateRate Constant (k)Temperature (K)Source
OH•Propyne (Propargyl H)~1.0 x 10¹² cm³ mol⁻¹ s⁻¹1000Theoretical Study mdpi.com
H•Propyne (Propargyl H)~1.0 x 10¹² cm³ mol⁻¹ s⁻¹1000Theoretical Study mdpi.com
CH₃O₂•Propane (secondary H)~1.0 x 10⁷ cm³ mol⁻¹ s⁻¹800Theoretical Study nih.gov

Reactivity with Other Organic and Inorganic Species

This compound can react with a variety of other chemical species. It can be reduced to the corresponding alcohol (n-propanol) by reagents such as phosphite (B83602) esters and tertiary phosphines. wikipedia.org

CH₃CH₂CH₂OOH + PR₃ → CH₃CH₂CH₂OH + OPR₃

Organic hydroperoxides can also react with aldehydes and ketones, potentially forming unstable adducts. wikipedia.org Furthermore, studies have shown that halogenated quinones can significantly enhance the decomposition of alkyl hydroperoxides like t-butyl hydroperoxide in a metal-independent mechanism. pnas.orgnih.gov This pathway involves a nucleophilic attack of the hydroperoxide on the quinone, followed by homolytic decomposition to form an alkoxyl radical. pnas.orgnih.gov

Solvent Effects on this compound Reactivity and Stability

The solvent environment plays a critical role in the reactivity and stability of this compound. The rate of decomposition and reaction can vary by orders of magnitude depending on the solvent's properties, such as polarity. chemrxiv.org

For reactions like hydrogen abstraction, polar solvents can stabilize the polar hydroperoxide reactant more than the transition state, leading to an increase in the activation energy and a decrease in the reaction rate. chemrxiv.org The stability of hydroperoxides is also highly influenced by pH and temperature. Acid-catalyzed decomposition is a significant pathway, especially in aqueous environments, where the decay rate increases at lower pH. nih.gov For instance, the thermal decomposition of t-butyl hydroperoxide in alcohol solvents shows first-order kinetics, with activation energies ranging from 20 to 28 kcal/mol. scholaris.ca The presence of induced decomposition pathways is significant in these solvents. scholaris.ca

HydroperoxideSolventConditionObservationSource
t-Butyl HydroperoxideMethanol, Ethanol, Isopropanol120-160°CFirst-order kinetics, significant induced decomposition. scholaris.ca
α-alkoxyalkyl-hydroperoxidesAqueousAcidic pHDecomposition rate increases as pH decreases (acid-catalyzed). nih.gov
General HydroperoxidesPolar SolventsHydrogen AbstractionReaction rate decreases due to stabilization of reactants. chemrxiv.org

Catalytic Transformations of this compound

Catalysts can dramatically alter the decomposition pathways of this compound, often leading to specific products with high selectivity.

Metal-Ion Mediated Decomposition Pathways

Transition metal ions are potent catalysts for the decomposition of organic hydroperoxides. noaa.gov The mechanism typically involves a redox cycle where the metal ion is oxidized and then reduced.

Cobalt-Catalyzed Decomposition: Cobalt salts are widely used to catalyze the decomposition of hydroperoxides. rsc.org The reaction generally proceeds via the formation of radicals. The cobalt(II) ion initiates the decomposition by reacting with the hydroperoxide to form a cobalt(III) species and an alkoxyl radical. youtube.com

Co²⁺ + CH₃CH₂CH₂OOH → Co³⁺ + CH₃CH₂CH₂O• + OH⁻

The newly formed alkoxyl radical can then participate in subsequent reactions, such as hydrogen abstraction. The cobalt(III) ion can then react with another hydroperoxide molecule to regenerate the cobalt(II) catalyst and produce a peroxyl radical, thus propagating a chain reaction.

Co³⁺ + CH₃CH₂CH₂OOH → Co²⁺ + CH₃CH₂CH₂OO• + H⁺

Catalysts like cobalt borate (B1201080) have been developed for the selective decomposition of organic hydroperoxides to their corresponding alcohols, offering advantages such as reduced leaching of the metal into the product stream. google.com

Iron-Mediated Decomposition: Iron ions, particularly Fe²⁺ (ferrous iron), are also highly effective at decomposing hydroperoxides in what is known as a Fenton-like reaction. The reaction produces an alkoxyl radical and a ferric ion (Fe³⁺). nih.gov

Fe²⁺ + CH₃CH₂CH₂OOH → Fe³⁺ + CH₃CH₂CH₂O• + OH⁻

Studies on various organic peroxides have shown that their decay is significantly faster in the presence of Fe²⁺ compared to Fe³⁺ or in the absence of iron ions. acs.org The subsequent reactions are complex, and in aqueous environments, the presence of dissolved iron can initiate solution-phase chain reactions that dominate the decomposition process. acs.org

Acid-Catalyzed Rearrangements and Reactions

The presence of an acid catalyst introduces distinct and complex reaction pathways for this compound, primarily involving rearrangements and decomposition. While specific experimental kinetic and mechanistic studies on this compound are not extensively documented in publicly available literature, the behavior of analogous primary and other alkyl hydroperoxides under acidic conditions provides a strong framework for understanding its expected reactivity. Theoretical studies also offer significant insight into the controlling factors of these transformations.

The principal acid-catalyzed reaction for hydroperoxides is the Hock rearrangement, which involves the migration of an alkyl or aryl group from a carbon to an adjacent oxygen atom. This rearrangement is typically initiated by the protonation of the hydroperoxide. For this compound, two oxygen atoms are available for protonation, leading to different reaction intermediates and subsequent pathways.

Protonation can occur at the hydroxyl oxygen or the ether-like oxygen of the hydroperoxy group. The subsequent cleavage of the O-O bond, which is relatively weak, is a key step. The generally accepted mechanism for the acid-catalyzed rearrangement of primary hydroperoxides suggests the formation of a carbocation intermediate.

A generalized reaction pathway for a primary hydroperoxide, such as this compound, under acidic conditions can be envisioned as follows:

Protonation: The hydroperoxide is protonated by an acid (H⁺), enhancing the leaving group ability of water.

Formation of a Carbocation: Loss of a water molecule leads to the formation of a primary carbocation. However, primary carbocations are highly unstable. It is more likely that the rearrangement is a concerted process where the migration of an alkyl or hydrogen group occurs simultaneously with the departure of the water molecule to avoid the formation of a discrete primary carbocation.

Rearrangement (Hydride or Alkyl Shift): In the case of this compound, a hydride shift would be a plausible rearrangement to form a more stable secondary carbocation.

Nucleophilic Attack: The resulting carbocation is then attacked by a nucleophile present in the reaction mixture, which could be water or the conjugate base of the acid catalyst.

Product Formation: Subsequent deprotonation or further reaction leads to the final products, which can include aldehydes, ketones, and alcohols.

Computational studies on the acid-catalyzed hydrolysis of various organic hydroperoxides support a two-step pathway where the first step, the Cα-O bond rupture to form a carbocation intermediate and hydrogen peroxide, is rate-limiting. copernicus.org The presence of substituents on the α-carbon can significantly influence the reaction rate. copernicus.org

In the context of this compound, the expected major products from an acid-catalyzed rearrangement would likely be propanal and acetone, formed through different rearrangement and oxidation pathways. The formation of these products is analogous to the decomposition of other simple alkyl hydroperoxides.

Role of N Propyl Hydroperoxide in Specific Chemical Systems

N-Propyl Hydroperoxide in Atmospheric Chemistry

In the atmosphere, this compound is primarily formed from the oxidation of volatile organic compounds (VOCs), particularly short-chain alkanes like propane (B168953). Its chemistry is intricately linked with the cycles of major atmospheric oxidants and the formation of aerosols.

Photochemical Oxidation of Volatile Organic Compounds (VOCs) and Precursors

The formation of this compound is a key step in the atmospheric oxidation of propane, a prevalent VOC from both anthropogenic and natural sources. The process is initiated by the reaction of propane with the hydroxyl radical (•OH), the primary daytime oxidant in the troposphere. This reaction abstracts a hydrogen atom from the propane molecule, leading to the formation of a propyl radical (CH₃CH₂CH₂• or CH₃CH(•)CH₃).

The primary pathway relevant to this compound involves the formation of the n-propyl radical, which rapidly reacts with molecular oxygen (O₂) to form the n-propyl peroxy radical (CH₃CH₂CH₂OO•). acs.orgnih.gov In environments with low nitrogen oxide (NOx) concentrations, this peroxy radical can then react with a hydroperoxyl radical (HO₂•) to produce this compound. acs.org

Simplified Reaction Scheme:

Initiation: CH₃CH₂CH₃ + •OH → CH₃CH₂CH₂• + H₂O

Peroxy Radical Formation: CH₃CH₂CH₂• + O₂ → CH₃CH₂CH₂OO•

Hydroperoxide Formation (low NOx): CH₃CH₂CH₂OO• + HO₂• → CH₃CH₂CH₂OOH + O₂

In polluted environments with higher NOx levels, the n-propyl peroxy radical is more likely to react with nitric oxide (NO), leading to the formation of an n-propoxy radical (CH₃CH₂CH₂O•) and nitrogen dioxide (NO₂), a key precursor to ozone formation. researchgate.net

Contribution to Highly Oxygenated Molecule (HOM) Formation and Growth

This compound is an early-generation product in the cascade of reactions that can lead to the formation of highly oxygenated molecules (HOMs). nih.govacs.org HOMs are a class of organic compounds with a high oxygen content that are crucial for the formation and growth of new atmospheric particles. nih.govacs.orgresearchgate.net

The formation of HOMs occurs through a process called autoxidation, where a peroxy radical (RO₂) undergoes a series of intramolecular hydrogen shifts and subsequent O₂ additions. nih.govnih.gov The n-propyl peroxy radical (CH₃CH₂CH₂OO•), the precursor to this compound, can initiate such an autoxidation chain. While the initial formation of this compound from the reaction with HO₂• terminates this specific radical chain, the ongoing oxidation of other VOCs can lead to more complex peroxy radicals that continue the autoxidation process, rapidly increasing the oxygen content and decreasing the volatility of the resulting molecules. nih.gov The presence of the hydroperoxide group in molecules like this compound can also influence subsequent oxidation steps, potentially leading to further functionalization and the formation of more complex HOMs.

Participation in Tropospheric HOx, NOx, and Ozone Cycles

This compound is an active participant in the key chemical cycles that control the oxidative capacity of the troposphere and the production of ozone.

NOx Cycle (NO and NO₂): In low NOx environments, the formation of this compound is a competing pathway to the reaction of the n-propyl peroxy radical with NO. acs.org By sequestering the peroxy radical, it reduces the rate of conversion of NO to NO₂, which in turn impacts the rate of photochemical ozone production. Global atmospheric models show that adjustments in the propane oxidation mechanism, which includes the formation and loss of this compound, can lead to decreases in its tropospheric burden, affecting the associated nitrate (B79036) products as well. nih.govcopernicus.orgcopernicus.org

Ozone (O₃) Formation: The formation of tropospheric ozone is intrinsically linked to the oxidation of VOCs in the presence of NOx. By influencing the fate of peroxy radicals and the availability of NOx, the formation of this compound indirectly affects ozone production. researchgate.netca.gov Under low NOx conditions, its formation reduces the efficiency of ozone generation that would otherwise occur from the reaction of the peroxy radical with NO.

Influence on Secondary Organic Aerosol (SOA) Formation and Aging Processes

This compound, as a first-generation oxidation product of propane, can contribute to the formation and growth of secondary organic aerosols (SOA). SOA is formed when low-volatility products of VOC oxidation partition from the gas phase to the aerosol phase.

Due to its hydroperoxide functional group, this compound has a lower vapor pressure than its parent alkane, propane. This makes it more likely to condense onto existing aerosol particles, especially under favorable atmospheric conditions. While this compound itself may not be a major direct contributor to SOA mass due to its relatively high volatility compared to larger oxidation products, it is part of a family of oxygenated compounds that collectively drive aerosol formation. researchgate.net

The chemical conditions of the atmosphere, particularly the level of NOx, influence the composition of the resulting SOA. researchgate.net Under high-NOx conditions, the oxidation of alkanes tends to produce more nitrates, whereas under low-NOx conditions, the formation of hydroperoxides like this compound is more favored. researchgate.net Once in the particle phase, hydroperoxides can undergo further reactions, contributing to the chemical aging of the aerosol.

The table below summarizes the SOA yields for different precursors under various conditions. While specific yield data for this compound is not available, the data for related compounds illustrate the general principles of SOA formation.

PrecursorOxidantNOx LevelSOA Yield (Y)Reference
NaphthaleneOHHigh0.42 - 0.52 copernicus.org
NaphthaleneOHLow0.58 - 0.69 copernicus.org
FuranNO₃-0.07 copernicus.org
TolueneOHHighVaries nih.gov
BenzeneOHHighVaries nih.gov
PhenoxypropanolOH-~0.15 nih.gov
PhenoxyethanolOH-~0.15 nih.gov

Aqueous Phase Chemistry and Cloud Processes

The fate of this compound in the atmospheric aqueous phase (e.g., cloud droplets, fog, and aerosol water) is an area of ongoing research. Hydroperoxides are known to be soluble in water and can be taken up by cloud droplets. Once dissolved, they can participate in aqueous-phase oxidation reactions.

In the aqueous phase, the chemistry of hydroperoxides can differ significantly from the gas phase. For example, the reaction of Criegee intermediates with water in the aqueous phase can lead to the formation of α-hydroxy-hydroperoxides with yields that are significantly higher than in the gas phase. While this specific reaction may not directly involve this compound, it highlights the potential for unique aqueous-phase reaction pathways for hydroperoxides in general.

This compound in Combustion Processes

This compound is a key intermediate in the low-temperature combustion of propane and other hydrocarbon fuels. osti.gov In the temperature range of approximately 600 to 1000 K, the oxidation of fuels proceeds through radical chain reactions involving peroxy radicals and their isomerization products. osti.gov

The formation of this compound occurs through the same initial steps as in the atmosphere: formation of the n-propyl radical, its addition to O₂, and subsequent reactions of the n-propyl peroxy radical. In a combustion environment, the n-propyl peroxy radical can abstract a hydrogen atom from the fuel or other molecules to form this compound.

Decomposition Reaction: CH₃CH₂CH₂OOH → CH₃CH₂CH₂O• + •OH

The production of two radical species from the decomposition of one molecule is the essence of chain branching. The highly reactive •OH radical can then go on to oxidize more fuel molecules, propagating the chain reaction. The fate of the n-propoxy radical, which can undergo isomerization or decomposition, further influences the subsequent reaction pathways. researchgate.netsemanticscholar.org The thermochemical properties, such as the enthalpy of formation, of this compound and related species are crucial for accurately modeling these complex combustion kinetics. scispace.comkaust.edu.sarushim.ru Studies have also noted the formation of this compound during the low-temperature oxidation of longer-chain aldehydes. researchgate.net

Role in Low-Temperature Oxidation (LTO) Regimes of Hydrocarbons

In the low-temperature oxidation (LTO) of hydrocarbons, which typically occurs between 500 K and 900 K, this compound is a key chain-branching intermediate. researchgate.net The LTO process is characterized by the addition of molecular oxygen to alkyl radicals, forming alkylperoxy radicals (ROO•). These radicals can then undergo internal hydrogen abstraction to form a hydroperoxide-alkyl radical (•QOOH). Subsequent reaction with another oxygen molecule leads to the formation of this compound and other oxygenated species.

Contribution to Fuel Autoignition Phenomena and Negative Temperature Coefficient (NTC) Behavior

The presence and decomposition of this compound are directly linked to fuel autoignition. Autoignition is the spontaneous ignition of a fuel-air mixture without an external ignition source, a critical process in internal combustion engines. The chain-branching reactions involving this compound contribute to the radical pool, leading to a rapid increase in temperature and pressure that culminates in autoignition.

Chain Branching and Propagation Mechanisms Initiated by this compound Decomposition

The decomposition of this compound is a critical step in the LTO regime as it initiates chain branching and propagation. The weak O-O bond in the hydroperoxide readily cleaves, producing a hydroxyl radical (•OH) and a propoxy radical (CH3CH2CH2O•).

Decomposition Reaction: CH3CH2CH2OOH → CH3CH2CH2O• + •OH

Both the propoxy radical and the hydroxyl radical are highly reactive and can abstract hydrogen atoms from the parent fuel molecules (e.g., propane), generating new alkyl radicals. This regenerates the initial radicals and propagates the chain reaction.

Chain Propagation Reactions:

CH3CH2CH2O• + CH3CH2CH3 → CH3CH2CH2OH + CH3CH2CH2•

•OH + CH3CH2CH3 → H2O + CH3CH2CH2•

This sequence of reactions, initiated by the decomposition of this compound, leads to an exponential increase in the radical concentration, characteristic of chain branching.

Formation Pathways of Oxygenated Intermediates and Products

The oxidation of propane, initiated by radicals, leads to the formation of a propyl radical (CH3CH2CH2•). This radical then reacts with molecular oxygen to form a propylperoxy radical (CH3CH2CH2OO•).

Formation of Propylperoxy Radical: CH3CH2CH2• + O2 → CH3CH2CH2OO•

The propylperoxy radical can then abstract a hydrogen atom from another molecule to form this compound.

Formation of this compound: CH3CH2CH2OO• + RH → CH3CH2CH2OOH + R•

The decomposition of the propoxy radical formed from this compound can also lead to the formation of other oxygenated species, such as propanal and methanol. Furthermore, the reactions of the various radicals present in the system can result in a complex mixture of oxygenated intermediates and final products. The study of n-heptane oxidation has shown the formation of a wide range of hydroperoxides, including C1-C3 alkyl hydroperoxides, during the gas-phase oxidation process. nih.gov

This compound in Industrial Chemical Applications

Organic hydroperoxides, including this compound, have found utility in various industrial chemical processes due to their ability to generate free radicals upon decomposition. ontosight.ai

Role as a Radical Initiator in Polymerization Processes (e.g., Polyethylene (B3416737), Polypropylene)

This compound can be used as a radical initiator in the polymerization of monomers like ethylene (B1197577) and propylene (B89431) to produce polyethylene and polypropylene, respectively. ontosight.aiwikipedia.org The process of radical polymerization involves three main stages: initiation, propagation, and termination. wikipedia.org

In the initiation step, the hydroperoxide is thermally or chemically decomposed to generate free radicals. wikipedia.orgtcichemicals.com

Initiation: CH3CH2CH2OOH → CH3CH2CH2O• + •OH

These highly reactive radicals then add to the double bond of a monomer molecule, initiating the polymer chain.

Propagation: Radical + Monomer → Growing Polymer Chain

The resulting polymer radical continues to add more monomer units, propagating the chain growth. The process terminates when two radicals combine or through other termination reactions. The choice of initiator can influence the rate of polymerization and the properties of the final polymer.

Applications in Organic Synthesis as an Oxidizing Agent

This compound, like other hydroperoxides, can act as an oxidizing agent in various organic synthesis reactions. ontosight.ai The hydroperoxy group (-OOH) can deliver an oxygen atom to a substrate, leading to its oxidation. These reactions are often catalyzed by metal complexes.

For example, hydroperoxides are used in the epoxidation of alkenes, where an oxygen atom is added across the double bond to form an epoxide. While specific examples for this compound are less common in literature than for other hydroperoxides like tert-butyl hydroperoxide, the general reactivity pattern applies.

The oxidizing power of hydroperoxides is harnessed in various industrial processes, such as the production of propylene oxide from propylene, which typically uses an organic hydroperoxide as the oxygen source.

Utilization of Controlled Decomposition via Promoters in Chemical Processes

The controlled decomposition of this compound is a critical aspect of its application in various chemical processes. By employing promoters, the decomposition can be guided towards specific reaction pathways, enhancing selectivity and yield of desired products while minimizing unwanted side reactions. Promoters for the decomposition of hydroperoxides, including this compound, primarily fall into the categories of transition metal compounds and acid/base catalysts. The controlled release of reactive radical species or the facilitation of ionic rearrangement pathways through these promoters is fundamental to the utility of this compound in chemical synthesis.

The decomposition of primary alkyl hydroperoxides like this compound can be initiated to form radicals, which are crucial for starting polymerization reactions. researchgate.net The choice of promoter and reaction conditions allows for the manipulation of the decomposition rate and the nature of the radical species generated.

Transition Metal-Promoted Decomposition

Transition metal compounds are widely recognized as effective promoters for the decomposition of organic hydroperoxides. The mechanism often involves a redox cycle of the metal ion, commonly known as the Haber-Weiss cycle, which facilitates the generation of radicals. researchgate.net Cobalt salts, in particular, are well-documented promoters for hydroperoxide decomposition. researchgate.netepo.org The catalytic cycle involves the reaction of the hydroperoxide with both the lower and higher oxidation states of the cobalt ion.

For instance, the Co(II)/Co(III) redox cycle is a key mechanism in the induced decomposition of hydroperoxides. researchgate.net The process begins with the reaction of a Co(II) species with the hydroperoxide to generate an alkoxyl radical and a Co(III)-hydroxide species. Subsequently, the Co(III) species reacts with another hydroperoxide molecule to produce a peroxyl radical and regenerate the Co(II) catalyst. researchgate.net The catalytic activity of cobalt compounds, such as cobalt acetylacetonate, has been noted in the decomposition of other alkyl hydroperoxides, where the catalyst interacts with the resulting peroxy radicals. osti.gov

While direct experimental data for this compound is limited, the behavior of analogous primary and secondary alkyl hydroperoxides provides significant insight. The use of cobalt borate (B1201080) has been shown to effectively catalyze the decomposition of organic hydroperoxides primarily into their corresponding alcohols, which is advantageous in processes where the alcohol is the desired product. epo.org Furthermore, the formation of a cobalt-hydroperoxo intermediate is a proposed key step in the cobalt-picolinate-catalyzed reactions of hydroperoxides, which can influence the subsequent decomposition pathway. nih.gov

The general mechanism for the transition metal-catalyzed decomposition of an alkyl hydroperoxide (ROOH) can be summarized as follows:

Initiation: ROOH + Mⁿ⁺ → RO• + OH⁻ + M⁽ⁿ⁺¹⁾⁺

Propagation: ROOH + M⁽ⁿ⁺¹⁾⁺ → ROO• + H⁺ + Mⁿ⁺

These generated alkoxyl (RO•) and peroxyl (ROO•) radicals can then participate in a variety of chemical transformations, such as initiating polymerization or selective oxidation reactions.

Acid-Catalyzed Decomposition

Acid-catalyzed decomposition of hydroperoxides typically proceeds through an ionic mechanism, often leading to rearrangement products rather than radical species. This pathway is particularly relevant for the synthesis of specific oxygenated compounds. Research on α-alkoxyalkyl-hydroperoxides, which are structurally similar to this compound, provides detailed insights into this process.

Specifically, studies on α-alkoxyalkyl-hydroperoxides derived from the reaction of Criegee intermediates with 1-propanol (B7761284) have shown that their decomposition is significantly accelerated in acidic conditions. nih.gov The primary decomposition products are hemiacetals, which form via the emission of hydrogen peroxide. nih.gov Theoretical calculations have indicated that the presence of the n-propyl group has a minimal effect on the activation energy of this decomposition pathway. nih.gov

The decomposition follows pseudo-first-order kinetics, and the rate is highly dependent on the pH of the solution. nih.govacs.org The mechanism involves the protonation of the hydroperoxide, which facilitates the cleavage of the O-O bond.

Below is a data table summarizing the kinetic findings for the acid-catalyzed decomposition of an α-alkoxyalkyl-hydroperoxide derived from 1-propanol, which serves as a close model for this compound decomposition under similar conditions.

Table 1: Kinetic Data for Acid-Catalyzed Decomposition of α-Alkoxyalkyl-hydroperoxide (from 1-propanol) Data sourced from a study on α-alkoxyalkyl-hydroperoxides derived from ozonolysis of α-terpineol in the presence of 1-propanol. nih.govrsc.org

ParameterValueConditions
Rate Coefficient (k) at 288 K(5.3 ± 0.2) × 10⁻⁴ s⁻¹pH 4.5
Rate Coefficient (k) at 298 K(1.2 ± 0.3) × 10⁻³ s⁻¹pH 4.5
Rate Coefficient (k) at 308 K(2.1 ± 1.4) × 10⁻³ s⁻¹pH 4.5
Activation Energy (Ea)12.3 ± 0.6 kcal mol⁻¹-

Base-Promoted Decomposition

The decomposition of alkyl hydroperoxides can also be promoted by bases. The mechanism in this case often involves the abstraction of a proton from the hydroperoxyl group, leading to the formation of a hydroperoxide anion (ROO⁻), which is a potent nucleophile. Alternatively, for primary and secondary hydroperoxides, abstraction of an α-hydrogen can occur, leading to the elimination of a water molecule and the formation of a carbonyl compound.

Analytical and Spectroscopic Characterization of N Propyl Hydroperoxide

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of N-Propyl hydroperoxide, allowing for its separation from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages and are often used in complementary ways.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for analyzing thermally labile compounds like hydroperoxides, as it typically operates at room temperature, minimizing the risk of decomposition that can occur at the higher temperatures used in gas chromatography. mdpi.com However, the lack of a universal detector can present challenges for quantitative analysis. nih.gov To overcome this, various detection methods are coupled with HPLC, including UV, chemiluminescence, and mass spectrometry. nih.gov

To enhance detection sensitivity and selectivity, post-column derivatization with fluorescent tagging is a widely employed strategy. This technique involves reacting the hydroperoxides eluted from the HPLC column with a reagent that forms a highly fluorescent product.

One common method involves the use of p-hydroxyphenylacetic acid in a reaction catalyzed by hemin, which oxidizes peroxides to a fluorescent dimer. nih.gov Optimal detection is achieved with an excitation wavelength of 315 nm and an emission wavelength of 400 nm, with the reaction coil maintained at approximately 30°C. nih.gov This approach has proven effective for the determination of various peroxides, including hydrogen peroxide and organic hydroperoxides, in environmental samples. nih.gov

Another effective fluorescent reagent is diphenyl-1-pyrenylphosphine (B35221) (DPPP). nih.govresearchgate.net After separation on a normal-phase column, the eluted hydroperoxides are mixed with a DPPP solution in a heated reaction coil (around 80°C). nih.gov The resulting DPPP oxide is highly fluorescent and can be monitored at an emission wavelength of 380 nm with excitation at 352 nm. nih.govresearchgate.net This method is particularly useful as it can determine hydroperoxides with both conjugated and non-conjugated diene structures. nih.gov

The use of fluorescent probes, such as those based on coumarin (B35378) or cyanine (B1664457) dyes, has also gained traction for the detection of hydroperoxides like hydrogen peroxide. mdpi.comnih.govrsc.org These probes are designed to react specifically with the hydroperoxide, leading to a significant change in their fluorescent properties. mdpi.comnih.gov For instance, a novel probe, YXSH, was developed by attaching an arylboronic acid group (a hydrogen peroxide reactive site) to a fluorescein. mdpi.com

Table 1: HPLC Post-Column Derivatization with Fluorescent Tagging
ParameterMethod with p-hydroxyphenylacetic acidMethod with Diphenyl-1-pyrenylphosphine (DPPP)
Derivatization Reagent p-hydroxyphenylacetic acidDiphenyl-1-pyrenylphosphine (DPPP)
Catalyst HeminNot applicable
Reaction Oxidation of peroxides to a fluorescent dimer nih.govReaction with hydroperoxide to form DPPP oxide nih.gov
Excitation Wavelength 315 nm nih.gov352 nm nih.govresearchgate.net
Emission Wavelength 400 nm nih.gov380 nm nih.govresearchgate.net
Reaction Temperature ~30°C nih.gov80°C nih.gov

Chemiluminescence detection offers exceptional sensitivity for the analysis of hydroperoxides. nih.gov One established method involves the post-column reaction of hydroperoxides with luminol (B1675438) and a catalyst, such as cytochrome C. researchgate.net This reaction produces light, which is measured to quantify the hydroperoxide concentration.

Another approach utilizes the peroxyoxalate chemiluminescence (PO-CL) system. nih.govresearchgate.net In this method, organic hydroperoxides are first subjected to on-line UV irradiation (e.g., at 254 nm) to generate hydrogen peroxide. nih.govresearchgate.net The resulting hydrogen peroxide is then detected via its reaction with a peroxyoxalate reagent, which produces a chemiluminescent signal. nih.govresearchgate.net This method has been successfully applied to the determination of various organic peroxides. nih.gov

The sensitivity of chemiluminescence detection is noteworthy, with detection limits for hydrogen peroxide reported to be as low as 50 picomoles. nih.gov However, it is important to note that the presence of hydrogen peroxide as a by-product in samples can interfere with the detection, necessitating the addition of catalase to ensure specificity. nih.gov

Table 2: Chemiluminescence Detection Systems for Alkyl Hydroperoxides
Detection SystemPrincipleCatalyst/ReagentApplication Notes
Luminol Chemiluminescence Oxidation of luminol by hydroperoxides researchgate.netCytochrome C researchgate.netUseful for hydroperoxide isomer analysis researchgate.net
Peroxyoxalate Chemiluminescence (PO-CL) UV irradiation of organic hydroperoxides to form H₂O₂, followed by reaction with peroxyoxalate nih.govresearchgate.netPeroxyoxalate reagent nih.govresearchgate.netApplicable to a range of organic peroxides nih.gov
Direct Chemiluminescence Reaction with specific chemiluminescent probes/micelles nih.govPeroxalate esters and fluorescent dyes nih.govCan detect H₂O₂ at nanomolar concentrations nih.gov

The separation of this compound from its isomers (such as isopropyl hydroperoxide) and other co-products is a significant analytical challenge. walshmedicalmedia.com HPLC, particularly with chiral stationary phases, has proven effective for resolving isomeric hydroperoxides. nih.gov For instance, Chiralpak AD or AD-RH columns can achieve baseline resolution of various positional and conjugated hydroperoxy fatty acid isomers. nih.gov

Gas Chromatography (GC) Coupled Methodologies

Gas chromatography is another valuable technique for the analysis of hydroperoxides, though their thermal instability presents a challenge. hzdr.deresearchgate.net To prevent decomposition, derivatization is often necessary to create more volatile and thermostable compounds. mdpi.comresearchgate.net A common approach is silylation, where the hydroperoxide is reacted with a trimethylsilyl (B98337) (TMS) reagent. researchgate.netnih.gov The resulting TMS derivatives are more stable and can be readily analyzed by GC. researchgate.netnih.gov

GC coupled with mass spectrometry (GC-MS) is particularly powerful for both identification and quantification. hzdr.denih.gov The mass spectra of the derivatized hydroperoxides provide structural information, and the chromatographic separation allows for the resolution of different compounds in a mixture. researchgate.netnih.gov For instance, GC-MS has been used to determine the content of hydroperoxides in mineral oils by oxidizing triphenylphosphine (B44618) to triphenylphosphine oxide, which is then detected and quantified. nih.govresearchgate.net

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. It provides crucial information about the molecular weight and structure of the analyte.

When coupled with GC, the electron ionization (EI) mass spectra of hydroperoxides and their derivatives can be obtained. rsc.orgrsc.org The fragmentation patterns observed in the mass spectra are characteristic of the compound's structure and can be used for identification. rsc.orgrsc.org For example, the mass spectra of alkyl hydroperoxides often show similarities to the corresponding alcohols. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for analyzing thermally labile hydroperoxides without the need for derivatization. nih.gov Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of the hydroperoxides as they elute from the HPLC column. nih.govcopernicus.org

Tandem mass spectrometry (MS/MS) further enhances selectivity and provides more detailed structural information. copernicus.org By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. copernicus.org For example, under certain conditions, hydroperoxides can be identified by a characteristic neutral loss from their ammoniated molecular ions. copernicus.org

For quantitative analysis, selected reaction monitoring (SRM) in LC-MS/MS provides high sensitivity and specificity. nih.gov This technique involves monitoring a specific transition from a precursor ion to a product ion, which significantly reduces background noise and improves the limit of detection. nih.gov The use of an internal standard is crucial for accurate quantification to correct for variations in sample preparation and instrument response. nih.gov

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique particularly well-suited for the analysis of thermally sensitive molecules like this compound. oberlin.edu Unlike hard ionization methods that can cause extensive fragmentation, CIMS typically preserves the molecular ion, facilitating unambiguous identification. oberlin.edu The technique has been widely applied in atmospheric chemistry for detecting hydroperoxides in both laboratory and field settings. oberlin.edunoaa.gov

In CIMS, reagent ions are used to ionize the target analyte through chemical reactions in the gas phase. The choice of reagent ions is critical for selective and sensitive detection. For instance, negative ion mode CIMS using iodide (I⁻) or O₂⁻ as reagent ions has been successfully employed to measure hydrogen peroxide and methyl hydroperoxide, respectively, through the formation of cluster ions. nasa.gov The development of a CIMS method often involves a combined computational and experimental approach to predict ion-molecule reaction thermodynamics and guide the selection of the most effective reagent ions for a specific class of compounds, such as peroxides. oberlin.edu This approach ensures high sensitivity and minimizes interference from other compounds in complex mixtures.

Photoionization Mass Spectrometry (PIMS), Including Synchrotron VUV-PIMS

Photoionization Mass Spectrometry (PIMS) has emerged as a powerful analytical tool for studying complex chemical systems, such as those found in combustion and atmospheric processes. researchgate.net When coupled with a tunable vacuum ultraviolet (VUV) light source from a synchrotron, the technique (SVUV-PIMS) offers exceptional capabilities for isomer-resolved detection. researchgate.netnih.gov Synchrotron-based VUV photoionization is a soft ionization method that can ionize molecules near their threshold with minimal excess energy, thus preserving the parent molecular ion and reducing complex fragmentation patterns. researchgate.net This makes it invaluable for identifying isomers in complicated reaction environments. nih.govresearchgate.net

A critical parameter for the quantitative analysis of a compound by PIMS is its absolute photoionization cross-section (PICS). Until recently, PICS values for many organic hydroperoxides were based on theoretical estimations, which carried large uncertainties. nih.gov

In a systematic study, this compound was synthesized, and its absolute PICS was measured using SVUV-PIMS. nih.gov The experiment involved preparing a binary mixture of this compound with a standard sample of known concentration and PICS. By measuring the ion signals of both species as a function of photon energy, the PICS of this compound was determined. These experimental measurements provide a crucial foundation for accurate quantification in complex gas-phase environments like combustion and atmospheric systems. nih.gov

Table 1: Absolute Photoionization Cross-Section (PICS) of this compound at a Specific Photon Energy This table presents the experimentally determined photoionization cross-section for this compound at a given photon energy, providing essential data for its quantitative detection using PIMS.

Photon Energy (eV) PICS (Mb)
11.0 7.5 ± 0.8

Data sourced from Li, Y., et al. (2023). nih.gov

The fragmentation pattern of a molecule upon photoionization, known as its photodissociation fingerprint, provides structural information that is key to distinguishing between isomers. For alkyl hydroperoxides (ROOH), including this compound, studies have shown that the most prevalent fragmentation pathway is the loss of the hydroperoxy radical (·OOH). nih.gov

Upon ionization, the this compound cation (n-C₃H₇OOH⁺) can undergo direct C–O bond cleavage. Theoretical calculations indicate that the cation can dissociate to form an n-C₃H₇⁺ fragment and a neutral OOH radical. The appearance potential for this fragmentation has been measured experimentally, providing a distinct signature for this compound. This characteristic loss of the OOH group serves as a reliable photodissociation fingerprint, enabling its differentiation from other isomers in a mixture. nih.gov

Table 2: Experimental Appearance Energies for Fragments of this compound This table details the experimentally measured appearance energies for the primary fragment ion resulting from the photoionization of this compound, which serves as a key identifier.

Fragment Ion Appearance Energy (eV)
C₃H₇⁺ 10.70 ± 0.05

Data sourced from Li, Y., et al. (2023). nih.gov

Atmospheric Pressure Chemical Ionization (APCI) Techniques

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique widely used in conjunction with mass spectrometry (MS), particularly for the analysis of less polar and thermally labile compounds that are not easily ionized by electrospray ionization (ESI). nih.govnih.gov APCI has proven to be an appropriate and effective method for the detection of various organic hydroperoxides. nih.govnih.gov

In positive-ion APCI-MS, a characteristic fragmentation for hydroperoxides is the neutral loss of hydrogen peroxide (H₂O₂) from the protonated molecular ion [M+H]⁺, corresponding to a loss of 34 Da. nih.gov This has been used to identify hydroperoxides in secondary organic aerosols. nih.gov

A more recent and highly specific method involves the use of ammonium (B1175870) acetate (B1210297) as an additive. copernicus.org In this approach, hydroperoxides form ammonium adducts [M+NH₄]⁺. Under collisional dissociation in a tandem mass spectrometer (MS/MS), these adducts exhibit a characteristic neutral loss of 51 Da, which corresponds to the combined loss of H₂O₂ and NH₃. copernicus.orgcopernicus.org This unique fragmentation pathway provides a highly selective method for identifying compounds containing the hydroperoxide functional group in complex mixtures, such as extracts from secondary organic aerosols. copernicus.orgcopernicus.org

High-Resolution Mass Spectrometry (HRMS) for Complex Mixture Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of complex mixtures, providing highly accurate mass measurements that allow for the determination of the elemental composition of detected ions. copernicus.orgnih.gov This capability is crucial when analyzing environmental or biological samples where hundreds or thousands of different compounds may be present. copernicus.orgresearchgate.net

In the context of hydroperoxide analysis, HRMS has been used to propose the presence of ROOH species in secondary organic aerosols formed from the atmospheric oxidation of organic compounds. copernicus.orgcopernicus.org However, HRMS alone typically cannot provide unambiguous structural identification. While it can confirm the elemental formula of a detected ion (e.g., C₃H₈O₂ for this compound), it cannot distinguish between different structural isomers. Therefore, the identification of a specific hydroperoxide like this compound in a complex matrix based solely on its elemental composition from HRMS is considered speculative. copernicus.orgcopernicus.org For definitive identification, HRMS must be coupled with tandem MS (MS/MS) to study fragmentation patterns or with other separation and spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about a molecule's structure and is inherently quantitative. nih.govacs.org It is particularly useful for identifying and quantifying different hydroperoxides within a mixture, a task that can be challenging for other methods due to the similar reactivity of these compounds. nih.gov

A key feature in the ¹H NMR spectrum of a hydroperoxide is the resonance of the hydroperoxy proton (-OOH). This proton is typically deshielded and appears in a distinct region of the spectrum, far downfield from most other proton signals. researchgate.netnih.gov For instance, the ¹H NMR resonance for the -OOH group of various organic hydroperoxides has been observed in the range of 11 to 12 ppm. nih.govacs.org The precise chemical shift is highly sensitive to the molecule's structure, allowing for the differentiation of various hydroperoxides in a mixture. nih.gov

Recent advancements have improved the sensitivity of NMR, enabling the detection and quantification of hydroperoxides at low concentrations. By taking advantage of the rapid chemical exchange of the -OOH proton with water, specialized pulse sequences can be used to enhance the signal-to-noise ratio, making it possible to track the chemical decay of unstable hydroperoxides directly in solution. nih.govacs.org

Table 3: Reported ¹H NMR Chemical Shifts for Various Alkyl Hydroperoxides This table shows the distinct downfield chemical shifts for the hydroperoxy (-OOH) proton in several alkyl hydroperoxides, illustrating the capability of NMR spectroscopy to distinguish between these similar structures.

Compound Chemical Shift (δ, ppm)
Methyl hydroperoxide 11.41
Ethyl hydroperoxide 11.51
iso-Propyl hydroperoxide 11.59
tert-Butyl hydroperoxide 11.66

Data sourced from Staudt, S., et al. (2022). nih.gov

¹H NMR and ¹³C NMR for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is particularly informative. The proton of the hydroperoxide group (-OOH) is highly deshielded and appears as a broad singlet in a distinct downfield region, typically between 8 and 12.5 ppm. nih.govacs.orgacs.org This significant downfield shift is characteristic of hydroperoxy protons and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. acs.org The protons on the carbon atom adjacent to the hydroperoxide group (the α-methylene group) are also deshielded, resonating at approximately 3.9 ppm. The signal for the β-methylene protons appears further upfield, around 1.6 ppm, while the terminal methyl group protons are the most shielded, resonating at approximately 0.9 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atom bonded to the hydroperoxide group (Cα) is the most deshielded carbon in the alkyl chain, with an expected chemical shift in the range of 75-85 ppm. uoi.gr The chemical shifts for the other carbon atoms (Cβ and Cγ) are found at progressively higher fields (lower ppm values). wisc.eduoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-OOHHydroperoxy~8.0 - 12.5-
H-α-CH₂-OOH~3.9-
H-β-CH₂-CH₂OOH~1.6-
H-γCH₃-~0.9-
C-α-C H₂-OOH-~78
C-β-C H₂-CH₂OOH-~28
C-γC H₃--~11

Note: Predicted values are based on data for similar alkyl hydroperoxides and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional (2D) NMR Experiments for Connectivity Mapping

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed to map the connectivity between atoms. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the protons of the terminal methyl group (H-γ) and the adjacent methylene (B1212753) group (H-β). sdsu.edu Another cross-peak would connect the signals of the β-methylene protons (H-β) and the α-methylene protons (H-α), confirming the propyl chain's sequence. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms. columbia.edu The HSQC spectrum would show a cross-peak connecting the H-α signal to the C-α signal, the H-β signal to the C-β signal, and the H-γ signal to the C-γ signal, thus mapping each proton to its corresponding carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com For this compound, an HMBC spectrum would show a correlation from the methyl protons (H-γ) to the β-carbon (C-β) and potentially to the α-carbon (C-α). It would also show correlations from the α-protons (H-α) to the β-carbon (C-β), providing further evidence for the connectivity of the carbon skeleton. columbia.edu

Table 2: Expected 2D NMR Correlations for this compound

Experiment Observed Correlation Interpretation
COSY H-α ↔ H-βProtons on adjacent carbons in the propyl chain
H-β ↔ H-γProtons on adjacent carbons in the propyl chain
HSQC H-α ↔ C-αDirect one-bond C-H connection
H-β ↔ C-βDirect one-bond C-H connection
H-γ ↔ C-γDirect one-bond C-H connection
HMBC H-γ → C-βTwo-bond ¹H-¹³C coupling
H-β → C-α, C-γTwo-bond ¹H-¹³C coupling
H-α → C-βTwo-bond ¹H-¹³C coupling

Quantitative NMR Methodologies for Mixtures

NMR spectroscopy is an inherently quantitative technique, making it suitable for determining the concentration of hydroperoxides in complex mixtures without the need for chromatographic separation. acs.org The high sensitivity of chemical shifts allows for the simultaneous quantification of different organic hydroperoxides (OHPs) and hydrogen peroxide (H₂O₂). nih.gov

The methodology leverages the distinct, downfield resonance of the hydroperoxy proton (-OOH). nih.govacs.org By taking advantage of the rapid hydrogen exchange between the hydroperoxide and water, very short interscan delays can be used during data acquisition, which significantly enhances the signal-to-noise ratio and allows for detection down to the micromolar or even nanomolar range. nih.gov Quantification is achieved by integrating the unique -OOH signal for each hydroperoxide species and comparing it to the integral of a known internal standard or a reference compound of known concentration. researchgate.net Adjusting the pH of the sample to around 6 and lowering the temperature can slow the exchange rates, resulting in higher resolution spectra for more accurate integration. nih.gov

Infrared (IR) and Ultraviolet/Visible (UV/Vis) Spectroscopy

IR and UV/Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Hydroperoxide Moieties

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the hydroperoxide functional group. acs.org The most prominent feature in the IR spectrum of an alkyl hydroperoxide is the O-H stretching vibration, which appears as a sharp band around 3400-3550 cm⁻¹ for the free, non-hydrogen-bonded form. In condensed phases, intermolecular hydrogen bonding causes this band to broaden and shift to lower frequencies (3100-3400 cm⁻¹). royalsocietypublishing.org

Another key vibration is the O-O stretching mode, which is characteristically weak and appears in the 820-890 cm⁻¹ region. royalsocietypublishing.org The C-O stretching vibration is also observed, typically in the 1000-1100 cm⁻¹ range. The spectrum will also feature the characteristic C-H stretching and bending vibrations of the n-propyl group.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Free)R-OOH~3400 - 3550Sharp, Medium
O-H Stretch (H-bonded)R-OOH~3100 - 3400Broad, Strong
C-H Stretch-CH₃, -CH₂-~2850 - 3000Strong
C-O StretchC-OOH~1000 - 1100Medium
O-O StretchR-OO-H~820 - 890Weak to Medium

Gas-Phase UV/Vis Absorption Cross-Section Determinations

The gas-phase UV/Vis absorption spectrum of this compound is of significant interest, particularly in the field of atmospheric chemistry. Like other simple alkyl hydroperoxides, this compound exhibits a continuous, relatively weak absorption spectrum in the UV region. mdpi.comnasa.gov The absorption begins around 350 nm and increases towards shorter wavelengths, without a distinct maximum in the near-UV range. nasa.gov

The absorption is due to a σ → σ* electronic transition within the O-O bond. The absorption of UV radiation can lead to the photolysis of the molecule, cleaving the weak O-O bond to produce a propyl-oxy radical (CH₃CH₂CH₂O•) and a hydroxyl radical (•OH). The probability of this absorption is quantified by the absorption cross-section (σ), typically measured in units of cm² per molecule. rsc.org This value is crucial for calculating the atmospheric photolysis rate of this compound, which determines its lifetime and impact in the troposphere. mdpi.com For similar small hydroperoxides, the cross-section values are on the order of 10⁻²⁰ to 10⁻²¹ cm²/molecule in the atmospherically relevant UV-B and UV-A regions. nasa.govuv-vis-spectral-atlas-mainz.org

Complementary Spectroscopic Methods for Mechanistic Insights

Understanding the formation, decomposition, and reaction mechanisms of this compound can be facilitated by a range of complementary spectroscopic techniques. For instance, studying the oxidation of propane (B168953) or the reactions of propyl radicals with molecular oxygen can provide insight into the formation pathways of this compound.

Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize the radical intermediates involved in these processes, such as the propyl-oxy and hydroxyl radicals formed during its decomposition.

UV-Vis spectroscopy can be employed to monitor the kinetics of reactions involving this compound. For example, by following the disappearance of a reactant or the appearance of a colored product, rate constants for reactions such as hydrogen atom abstraction by this compound can be determined. Isotopic labeling studies, where hydrogen atoms are replaced with deuterium, can be combined with spectroscopic analysis to probe kinetic isotope effects, offering deeper insights into the transition states of these reactions.

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique that can provide detailed structural information about a molecule by selectively enhancing the vibrations of a chromophoric part of the molecule. For a simple alkyl hydroperoxide like this compound, which lacks a strong chromophore in the visible region, RR spectroscopy would typically require excitation in the ultraviolet (UV) region to enhance the vibrational modes associated with the peroxide group.

The key vibrational mode of interest in this compound would be the O-O stretching vibration. In other organic peroxides and hydroperoxides, the O-O stretching frequency is known to be sensitive to the molecular structure and environment. For instance, in other peroxide-containing molecules, this mode is typically observed in the range of 800-900 cm⁻¹. It is expected that the O-O stretch of this compound would also fall within this region. Isotopic substitution, such as using ¹⁸O, would be a definitive method to confirm the assignment of this vibrational mode, as the frequency would be expected to shift to a lower wavenumber.

RR studies on more complex systems, such as hydroperoxo intermediates in heme proteins, have successfully utilized this technique to characterize the Fe-OOH moiety. nih.govmarquette.edu These studies demonstrate the utility of RR spectroscopy in probing the vibrational properties of the hydroperoxide group, even when it is part of a larger molecular assembly. While direct RR spectra of this compound are not readily found in the literature, the principles established from studies on other peroxides provide a solid foundation for predicting its spectral features.

Table 1: Expected Key Resonance Raman Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Comments
O-O Stretch800 - 900This is the characteristic vibrational mode for the peroxide bond. Its exact frequency would be sensitive to the conformation of the n-propyl group and intermolecular interactions.
C-O Stretch1000 - 1200The stretching vibration of the carbon-oxygen single bond.
O-O-H Bend1200 - 1400The in-plane bending vibration of the hydroperoxide group.
C-H Bends/Stretches1300 - 1500 / 2800 - 3000Vibrational modes associated with the n-propyl alkyl chain.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govyoutube.com The decomposition of hydroperoxides can be initiated by heat, light, or the presence of transition metals, leading to the formation of radical intermediates. For this compound, the primary decomposition reaction would involve the cleavage of the weak O-O bond, which has a bond dissociation energy of approximately 45–50 kcal/mol, to yield a propoxy radical (CH₃CH₂CH₂O•) and a hydroxyl radical (•OH). wikipedia.org

These primary radicals can then undergo further reactions, such as hydrogen abstraction or fragmentation, to produce other radical species, including the n-propyl radical (CH₃CH₂CH₂•). EPR spectroscopy is the most direct method for observing these transient radical species. youtube.com

Due to the high reactivity and short lifetimes of many radical species, a technique called spin trapping is often employed. nih.gov This involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR. Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

While direct EPR studies on the decomposition of this compound are not widely reported, studies on other alkyl hydroperoxides, such as tert-butyl hydroperoxide and cumene (B47948) hydroperoxide, have successfully used EPR to identify the formation of alkoxyl and alkyl radicals. nih.gov Furthermore, the EPR spectrum of the n-propyl radical itself has been characterized, providing known hyperfine coupling constants that would aid in its identification if formed from this compound decomposition. aip.org

Table 2: Potential Radical Species from this compound Decomposition and their EPR Detection

Radical SpeciesChemical FormulaMethod of DetectionExpected EPR Characteristics
Propoxy RadicalCH₃CH₂CH₂O•Direct detection at low temperatures or spin trappingThe g-value would be characteristic of an oxygen-centered radical. Hyperfine coupling would be observed from the protons on the adjacent methylene group.
Hydroxyl Radical•OHSpin trapping (e.g., with DMPO)The DMPO-OH adduct gives a characteristic 1:2:2:1 quartet signal.
n-Propyl RadicalCH₃CH₂CH₂•Direct detection or spin trappingThe EPR spectrum would show complex hyperfine splitting patterns due to interactions with the α- and β-protons. The reported g-values are around 2.002-2.003. aip.org

Theoretical and Computational Studies of N Propyl Hydroperoxide

Quantum Chemical Characterization of Molecular Structure and Energetics

Quantum chemical calculations offer a detailed picture of the electronic structure, geometry, and energy of n-propyl hydroperoxide. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient density functional theory approaches.

For achieving high accuracy in the calculation of energies, such as bond dissociation energies and heats of formation, coupled-cluster (CC) theory stands as a gold standard in quantum chemistry. aps.org Methods like CCSD(T), which includes single, double, and perturbative triple excitations, provide results that are often comparable to experimental accuracy. molecularassembler.com These high-level calculations are crucial for benchmarking other, more computationally efficient methods and for providing reliable thermochemical data where experimental values are unavailable. For instance, explicitly correlated methods like CCSD(T)-F12 have been used to generate highly accurate full quartic force fields for related small polyoxides like hydrogen peroxide (HOOH) and hydrogen trioxide (HOOOH), demonstrating the power of these techniques in characterizing the energetics of molecules with O-O bonds. researchgate.net The accuracy of these methods is critical, as even small errors in energy calculations can significantly impact the prediction of reaction rates and mechanisms.

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used tool for optimizing molecular geometries and calculating vibrational frequencies. rsc.org Various functionals, such as B3LYP, are commonly employed to predict the structural parameters of molecules like this compound. For example, DFT calculations have been successfully used to determine the geometries of transition states in reactions involving hydroperoxides. nsf.gov These calculations provide insights into bond lengths and angles, which are essential for understanding the molecule's reactivity. Vibrational frequency calculations not only help to confirm that an optimized structure is a true minimum on the potential energy surface but are also used to compute zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

Understanding the chemical transformations of this compound and its related radicals requires the exploration of their potential energy surfaces (PES). A PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. youtube.com By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. For example, the PES for the reaction of the hydroperoxyl radical (HOO•) with methyl halides has been comprehensively mapped using high-level ab initio methods, revealing multiple product channels and reaction pathways. u-szeged.hu Similarly, studies on the hydrogen abstraction reactions of the n-propyl radical have utilized direct ab initio dynamics to map the minimum energy path (MEP). nih.gov These studies are crucial for understanding the complex reaction networks involved in processes like combustion and atmospheric chemistry where this compound can be an intermediate.

Accurate thermochemical data, such as enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), are fundamental for kinetic modeling. rsc.org While high-level quantum chemical calculations can provide this data for individual molecules, the group additivity (GA) method offers a more efficient way to estimate these properties for a large number of related compounds. The GA method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent chemical groups. nist.govuniversityofgalway.ie

Recent work has focused on developing and refining group additivity values (GAVs) for hydroperoxides and related oxygenated species. universityofgalway.ieosti.gov These efforts often involve generating a large database of accurate thermochemical data from high-level calculations (e.g., CBS-QB3 or G4 theory) for a set of representative molecules and then fitting the GAVs to this data. rsc.orgnsf.gov This approach has been successfully applied to various classes of organic compounds, including alkanes, alkyl radicals, and alkyl hydroperoxides. universityofgalway.ieosti.gov The development of accurate GAVs is particularly important for species where experimental data is scarce, enabling the prediction of thermochemical properties for a wide range of hydroperoxides and their radicals. osti.gov

Table 1: Selected Thermochemical Data for Propyl Hydroperoxide

Property Value Units Source
Enthalpy of Formation (ΔfH°(298 K)) -233.5 kJ/mol nist.gov
Enthalpy of Formation (ΔfH°(298 K)) -315.0 kJ/mol nist.gov

Note: Discrepancies in reported values can arise from different experimental or computational methodologies.

Kinetic Modeling and Rate Constant Calculations

Kinetic modeling is essential for simulating complex chemical processes, such as combustion and atmospheric reactions, where this compound may play a role. The accuracy of these models relies heavily on the availability of reliable rate constants for the elementary reactions involved.

Transition State Theory (TST) is a cornerstone for calculating reaction rate constants. acs.org It provides a framework for determining the rate of a reaction by examining the properties of the transition state, the highest energy point along the reaction coordinate. For simple, direct reactions, canonical TST can provide good estimates of the rate constant. However, for more complex reactions, especially those involving multiple steps or that are dependent on pressure, more sophisticated methods are required.

Variational Transition State Theory (VTST) is an extension of TST that variationally minimizes the rate constant along the reaction path, often leading to more accurate results, particularly for reactions with low or no energy barrier. nih.gov

For reactions that are pressure-dependent, such as unimolecular decomposition or chemically activated reactions, master equation analyses are employed. youtube.comnih.gov The master equation is a set of coupled differential equations that describe the time evolution of the population of molecules in different energy states. By solving the master equation, it is possible to calculate pressure-dependent rate constants that account for the competition between reaction and collisional energy transfer. These analyses are crucial for accurately modeling the kinetics of this compound and related species under the conditions found in real-world systems like internal combustion engines or the Earth's atmosphere. Theoretical models based on solving kinetic differential equations have been developed to understand the formation and decomposition of hydroperoxides in processes like lipid oxidation. nih.gov

Computation of Temperature and Pressure Dependence of this compound Reaction Rates

The reaction rates involving this compound and its precursor, the n-propyl peroxy radical (nPPR), are highly dependent on both temperature and pressure. Computational studies are crucial for quantifying these dependencies, which are essential for accurate chemical kinetic modeling.

Unimolecular reactions of the n-propyl peroxy radical, such as isomerization and decomposition, are particularly sensitive to pressure and temperature. mit.edursc.org At higher temperatures, unimolecular transformations become dominant over bimolecular reactions. mit.edu For instance, around 600 K, the primary pathway for the n-propyl peroxy radical is isomerization, which involves hydrogen migration to form a hydroperoxyalkyl radical (•QOOH). mit.edu This is a key step preceding the formation of ketohydroperoxides. However, at even higher temperatures (around 750 K), the nPPR predominantly decomposes to propene and a hydroperoxyl radical (HO₂). mit.edu This shift in dominant reaction pathways with temperature is a critical factor in phenomena like the negative temperature coefficient (NTC) observed in hydrocarbon oxidation. mit.eduacs.org

The pressure dependence of these reactions is also significant. Many key reactions in the this compound system are in the fall-off region, meaning their rate constants transition from being second-order at low pressures to first-order at high pressures. psu.edu To accurately capture this behavior, theoretical models often employ frameworks like Rice-Ramsperger-Kassel-Marcus (RRKM) theory or simpler quantum Kassel (QRRK) theory coupled with modified strong collision analysis for fall-off. unt.edu These models calculate the energy-dependent rate constants, k(E), and then solve a master equation to obtain the temperature- and pressure-dependent rate coefficients. psu.eduunt.edu For example, a pressure-dependent kinetic mechanism for propane (B168953) oxidation was developed using QRRK theory to estimate rate constants for reactions of propyl and hydroperoxy-propyl radicals with oxygen. unt.edu

Table 1: Temperature-Dependent Dominant Reaction Pathways for n-Propyl Peroxy Radical (nPPR).
Temperature RangeDominant Reaction PathwayKey ProductsSignificance
Low Temperature (< 600 K)Bimolecular reactions (e.g., with NO or HO₂)Alkoxy Radicals, Organic Hydroperoxides (ROOH)Atmospheric chemistry, initial oxidation steps. mit.edu
Intermediate Temperature (~600 K)Isomerization (H-migration)Ketohydroperoxides (KHP), OH radicalsChain branching in low-temperature combustion. mit.edu
High Temperature (~750 K)HO₂ EliminationPropene, HO₂Contributes to the Negative Temperature Coefficient (NTC) regime. mit.eduacs.org
Very High Temperature (>1000 K)n-propyl radical decomposition (before O₂ addition)Ethene, Methyl radicalRO₂ chemistry becomes less significant. mit.eduacs.org

Development and Validation of Detailed Chemical Kinetic Models Incorporating this compound Chemistry

Detailed chemical kinetic models are comprehensive mechanisms consisting of thousands of elementary reactions designed to simulate complex chemical processes like combustion. mdpi.com The chemistry of this compound is a critical component of models for larger fuels, such as propane and n-propylbenzene. unt.eduresearchgate.net

The development of these models involves several stages. First, the core reaction classes are identified. For this compound, these include the reactions of propyl radicals with O₂, the isomerization of propyl peroxy and hydroperoxy-propyl radicals, and the subsequent decomposition of hydroperoxides and ketohydroperoxides. unt.edu Rate constants and thermochemical data for these reactions are often estimated using computational methods. For instance, activation energies for the crucial RO₂ isomerization reactions can be estimated based on ring strain energies for the heterocyclic transition state, the energy for H-atom abstraction, and the enthalpy of reaction. unt.edu Computational tools can be used to calculate pre-exponential factors using transition state theory. unt.edu

Validation is a critical step where the model's predictions are compared against experimental data. For propane oxidation, a detailed kinetic model incorporating this compound chemistry was validated against data from a high-pressure flow reactor. unt.edu The model successfully simulated the profiles for many major and minor species and reproduced the NTC behavior observed in experiments. unt.edu Sensitivity analysis, a computational technique that identifies which reactions have the most influence on a particular outcome (like ignition delay), revealed that propyl peroxy and hydroperoxy-propyl isomerization reactions are key steps controlling the chemistry in the NTC region. unt.edu Similarly, models for n-propylbenzene oxidation have been developed that include detailed sub-mechanisms for the propyl side chain, which involves the formation and reaction of this compound-related species. researchgate.net

Mechanistic Insights from Computational Simulations

Computational simulations provide a molecular-level view of the reaction mechanisms governing the formation and fate of this compound. These insights are fundamental to understanding its role in complex chemical environments.

Detailed Analysis of Intramolecular Hydrogen Transfer Dynamics within N-Propyl Peroxy Radicals

Intramolecular hydrogen transfer, or H-shift, within peroxy radicals (RO₂ → •QOOH) is a pivotal step in low-temperature combustion and atmospheric chemistry. researchgate.net For the n-propyl peroxy radical, computational studies have focused on the kinetics and dynamics of these isomerization reactions. The most significant are the 1,4- and 1,5-H shifts, which involve the transfer of a hydrogen atom from the 4th or 5th position relative to the peroxy group, proceeding through five- or six-membered ring transition states, respectively. rsc.orgunt.edu

High-level theoretical methods, such as canonical variational transition state theory (CVT) combined with multidimensional small-curvature tunneling (SCT), have been used to study these reactions. rsc.org Such studies have shown that quantum tunneling can be a significant factor, especially at lower temperatures, accelerating the rate of H-transfer beyond what classical transition state theory would predict. rsc.org The choice of density functional theory (DFT) method is also critical for obtaining accurate results, with benchmarks against high-accuracy methods like CCSD(T) being necessary to select the best functional for a specific reaction type. rsc.org For the n-propylperoxy radical, different functionals were found to perform best for 1,5-H migration, 1,4-H migration, and HO₂ elimination, highlighting the complexity of accurately modeling these systems. rsc.org

Elucidation of Peroxy Radical Isomerization Pathways and Competing Reactions

The isomerization of the n-propyl peroxy radical (nPPR) does not occur in isolation; it competes with several other unimolecular and bimolecular reaction pathways. mit.edumit.edu Computational simulations are essential for mapping out the potential energy surface and determining the branching ratios between these competing channels under different conditions.

Key competing reactions include:

Decomposition back to R• + O₂ : The initial addition of O₂ to the propyl radical is reversible, and this back-dissociation becomes more significant at higher temperatures. mit.edu

HO₂ Elimination : The nPPR can decompose to form propene and a hydroperoxyl radical (HO₂). This can occur either directly or via a β-hydroperoxyalkyl radical intermediate. mit.edu This pathway becomes dominant at temperatures around 750 K and is less reactive than the isomerization pathway, contributing to the NTC phenomenon. mit.eduacs.org

Bimolecular Reactions : At lower temperatures or high concentrations of reactive species like nitric oxide (NO), bimolecular reactions can outcompete unimolecular isomerization. The reaction of nPPR with NO primarily forms an alkoxy radical, which has its own distinct reaction pathways. mit.edu

Characterization of Dissociation and Fragmentation Mechanisms of this compound and Related Ketohydroperoxides

Once formed, this compound (n-PrOOH) and the subsequent ketohydroperoxides (KHPs) can decompose, leading to chain branching, a critical process in autoignition. Computational studies have characterized the bond dissociation energies (BDEs) and fragmentation pathways for these molecules.

For simple alkyl hydroperoxides (ROOH), the O-O bond is typically the weakest, with a BDE of around 43-47 kcal/mol. researchgate.net Thermal or photochemical decomposition therefore readily cleaves this bond to produce an alkoxy radical (RO•) and a hydroxyl radical (•OH).

The hydroperoxyalkyl radical (•QOOH) formed from nPPR isomerization can react with another O₂ molecule to form a •OOQOOH radical. This species can then undergo another H-shift, typically involving the hydrogen on the carbon alpha to the hydroperoxide group. This leads to the formation of a ketohydroperoxide (KHP) and an •OH radical. mit.edu

Ketohydroperoxides are also unstable and decompose, providing a significant source of free radicals. mit.edu For example, γ-ketohydroperoxide (a related, representative structure) has been studied computationally to assess its unimolecular reactivity. nih.gov While the famous Korcek decomposition was not observed in high-temperature simulations, other pathways leading to the formation of aldehydes and other carbonyl compounds were identified. nih.gov The dissociation of KHP cations, studied via photoionization mass spectrometry and supported by calculations, often proceeds via the loss of the OOH group. nih.gov This decomposition sequence, from RO₂ to •QOOH to KHP and finally to smaller, stable molecules and more radicals, is a major source of the radical chain branching that drives low-temperature combustion. mit.edu

Table 2: Computed Bond Dissociation Energies (BDEs) for Alkyl Hydroperoxides and Related Species.
BondSpecies TypeTypical BDE (kJ/mol)Typical BDE (kcal/mol)Significance
ROO-HAlkyl Hydroperoxide~357~85-88H-abstraction from the hydroperoxide group. researchgate.net
RO-OHAlkyl Hydroperoxide~190~43-47Weakest bond, primary thermal decomposition pathway. researchgate.net
R-OOHAlkyl HydroperoxideStrengthens with α-carbon substitutionStrengthens with α-carbon substitutionCleavage of the alkyl group. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for N-propyl hydroperoxide, and how can researchers optimize reaction yields?

  • Methodological Answer : this compound is typically synthesized via controlled oxidation of n-propyl alcohol using catalysts like transition metals or enzymatic pathways. To optimize yields, researchers should monitor reaction parameters such as temperature (25–40°C), oxygen partial pressure, and pH (neutral to slightly acidic conditions). Kinetic studies using gas chromatography (GC) or nuclear magnetic resonance (NMR) can track intermediate formation. Stabilizers like chelating agents (e.g., EDTA) are recommended to inhibit premature decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store under inert gas (argon/nitrogen) in amber glass containers to minimize light/oxygen exposure. Regularly test for peroxide concentration using iodometric titration or test strips; dispose if levels exceed 10 ppm .
  • Handling : Use blast shields, fume hoods, and personal protective equipment (PPE). Avoid contact with metals, reducing agents, or organic debris to prevent explosive decomposition .

Q. How can researchers detect and quantify peroxides in this compound solutions?

  • Methodological Answer :

  • Iodometric Titration : Standard method involving potassium iodide (KI) addition, acidification, and titration with sodium thiosulfate. Peroxide concentration is calculated via stoichiometry .
  • Spectrophotometry : UV-Vis detection at 400–500 nm after reaction with ferrous thiocyanate. Calibrate with hydrogen peroxide standards for accuracy .

Q. What factors influence the thermal stability of this compound, and how can decomposition be mitigated?

  • Methodological Answer : Decomposition is accelerated by heat (>50°C), UV light, and impurities (e.g., metal ions). Mitigation strategies include:

  • Adding stabilizers (e.g., diphenylamine at 0.1–1% w/w).
  • Conducting differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Implementing real-time monitoring via Fourier-transform infrared spectroscopy (FTIR) for early detection of exothermic peaks .

Advanced Research Questions

Q. How do enzymatic interactions affect the degradation pathways of this compound in biological systems?

  • Methodological Answer : Enzymes like catalase and alkyl hydroperoxide reductase (AhpC) catalyze decomposition into propanol and water. Researchers can:

  • Use knockout microbial strains (e.g., E. coli lacking ahpC) to study oxidative stress responses.
  • Measure reaction kinetics via stopped-flow spectrophotometry or electrochemical sensors to quantify enzyme activity .

Q. What role does this compound play in atmospheric oxidation processes, and how can its environmental impact be modeled?

  • Methodological Answer : this compound contributes to secondary organic aerosol (SOA) formation via ozonolysis of unsaturated hydrocarbons. Advanced modeling requires:

  • Chamber experiments with controlled ozone/water vapor levels to simulate tropospheric conditions.
  • Quantifying peroxide yields using proton-transfer-reaction mass spectrometry (PTR-MS) and comparing results to existing kinetic models .

Q. How can genetic engineering enhance the oxidative stability of biofuels using this compound-related pathways?

  • Methodological Answer : Overexpression of ahpC in biodiesel-producing microbes (e.g., E. coli) can degrade peroxides and extend fuel stability. Experimental steps include:

  • Cloning ahpC into plasmids with inducible promoters (e.g., pET-28a).
  • Testing oxidative stability via Rancimat assays and comparing peroxide concentrations in engineered vs. wild-type strains .

Q. How should researchers address contradictions in experimental data on this compound reactivity?

  • Methodological Answer :

  • Replicate Conditions : Ensure consistent purity of starting materials (e.g., HPLC-grade solvents) and calibration of instruments (e.g., GC-MS).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., trace metal contamination).
  • Peer Review : Cross-validate findings with independent labs using standardized protocols .

Q. What are the environmental persistence metrics of this compound, and how do they compare to other alkyl hydroperoxides?

  • Methodological Answer :

  • Measure half-life in aqueous/organic phases under simulated sunlight (Xe-arc lamp) and varying pH.
  • Compare degradation rates to structurally similar compounds (e.g., cumene hydroperoxide) using LC-MS/MS.
  • Reference AOPWIN software for predictive modeling of atmospheric oxidation .

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